REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][C:6]1[N:10]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[N:9]=[CH:8][C:7]=1[C:20](=[O:22])[CH3:21]>CCO.O.[Fe]>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([N:10]2[C:6]([CH3:5])=[C:7]([C:20](=[O:22])[CH3:21])[CH:8]=[N:9]2)=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NN1C1=CC=C(C=C1)[N+](=O)[O-])C(C)=O
|
Name
|
EtOH water
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated
|
Type
|
FILTRATION
|
Details
|
filtered on Celite®
|
Type
|
EXTRACTION
|
Details
|
is extracted with DCM
|
Type
|
WASH
|
Details
|
The organic phase is washed with water, with brine, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)N1N=CC(=C1C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |